molecular formula C9H14N2O2S B13326336 (5-Methyl-2-morpholinothiazol-4-yl)methanol

(5-Methyl-2-morpholinothiazol-4-yl)methanol

Cat. No.: B13326336
M. Wt: 214.29 g/mol
InChI Key: UEPBCEHLQBXDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-2-morpholinothiazol-4-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a morpholine ring and a methanol group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-morpholinothiazol-4-yl)methanol typically involves the reaction of 2-morpholinothiazole with formaldehyde and a methylating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction conditions, and purification steps such as crystallization or distillation to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-morpholinothiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methyl-2-morpholinothiazol-4-yl)methanol is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Methyl-2-morpholinothiazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-methylthiazole-4-carboxylate
  • Methyl 2-amino-5-bromothiazole-4-carboxylate
  • Methyl 2-amino-5-chlorothiazole-4-carboxylate

Uniqueness

(5-Methyl-2-morpholinothiazol-4-yl)methanol is unique due to the presence of both a morpholine ring and a methanol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where these specific functional groups are required.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

(5-methyl-2-morpholin-4-yl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C9H14N2O2S/c1-7-8(6-12)10-9(14-7)11-2-4-13-5-3-11/h12H,2-6H2,1H3

InChI Key

UEPBCEHLQBXDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2CCOCC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.